6-Fluoro-6'-(trifluoromethyl)-2,3'-bipyridine
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Overview
Description
6-Fluoro-6’-(trifluoromethyl)-2,3’-bipyridine is a fluorinated bipyridine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-6’-(trifluoromethyl)-2,3’-bipyridine typically involves the coupling of fluorinated pyridine derivatives. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a fluorinated pyridine boronic acid is reacted with a halogenated pyridine under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-6’-(trifluoromethyl)-2,3’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
6-Fluoro-6’-(trifluoromethyl)-2,3’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in targeting specific enzymes or receptors.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its fluorinated structure which imparts desirable properties like thermal stability and hydrophobicity.
Mechanism of Action
The mechanism of action of 6-Fluoro-6’-(trifluoromethyl)-2,3’-bipyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2,3’-bipyridine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
6-Chloro-6’-(trifluoromethyl)-2,3’-bipyridine: Substitution of fluorine with chlorine can alter reactivity and stability.
6-Methyl-6’-(trifluoromethyl)-2,3’-bipyridine: The presence of a methyl group instead of fluorine can affect the compound’s electronic properties and interactions.
Uniqueness
6-Fluoro-6’-(trifluoromethyl)-2,3’-bipyridine is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric effects. These features can enhance the compound’s stability, reactivity, and potential for specific interactions in various applications.
Properties
IUPAC Name |
2-fluoro-6-[6-(trifluoromethyl)pyridin-3-yl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2/c12-10-3-1-2-8(17-10)7-4-5-9(16-6-7)11(13,14)15/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJJJTNWGULSDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C2=CN=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745155 |
Source
|
Record name | 6-Fluoro-6'-(trifluoromethyl)-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245649-67-5 |
Source
|
Record name | 6-Fluoro-6′-(trifluoromethyl)-2,3′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245649-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-6'-(trifluoromethyl)-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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